molecular formula C50H72O14 B1255246 (1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one

(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one

Cat. No. B1255246
M. Wt: 897.1 g/mol
InChI Key: BKMHDYJRAAJTAD-UNMWAESESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pumiliotoxin is a natural product found in Oophaga speciosa with data available.

Scientific Research Applications

Synthesis and Stereochemistry

  • Stereochemistry in Synthesis : Jephcote et al. (1989) explored the synthesis of optically active compounds, focusing on stereochemistry in their thermal reactions with aldehydes. This research contributes to the understanding of complex stereochemistry in organic synthesis, which is relevant to the compound (Jephcote, Pratt, & Thomas, 1989).

  • Cyclization and Rearrangements : Vlad et al. (1983) studied the acid-catalyzed cyclization of similar compounds, leading to the synthesis of tetracyclic diterpenoids with new carbon skeletons. These findings are crucial for the synthetic pathways of complex molecules like the one (Vlad, Ungur, & Koltsa, 1983).

Chemical Reactions and Properties

  • Oxetane Formation : Mosimann and Vogel (2000) explored oxetane formation, highlighting important aspects of the molecular behavior of compounds with similar structures. This research provides insight into potential chemical reactions and properties of the compound (Mosimann & Vogel, 2000).

  • Molecular Conformation Studies : Research by Safariari et al. (2012) on dammar-24-ene-3β,20-diol monohydrate studied the conformation of fused cyclohexane and cyclopentane rings, which is relevant for understanding the spatial arrangement of atoms in complex molecules (Safariari, Supriadin, Supratman, Awang, & Ng, 2012).

Chiral Synthesis and Stereocontrol

  • Chiral Synthesis Techniques : Fleming and Lawrence (1998) discussed the use of silicon-containing compounds for stereocontrol in organic synthesis. Techniques for achieving desired stereochemistry in synthetic processes are critical for compounds like the one (Fleming & Lawrence, 1998).

  • Enantioselective Syntheses : The work of Gaucher et al. (1994) on the total asymmetric syntheses of norcoronamic acid is pertinent, as it demonstrates methods for achieving specific enantiomeric forms, which is crucial for synthesizing compounds with multiple chiral centers (Gaucher, Ollivier, Marguerite, Paugam, & Salaün, 1994).

properties

Molecular Formula

C50H72O14

Molecular Weight

897.1 g/mol

IUPAC Name

(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one

InChI

InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9-/t26-,28-,29?,30?,31?,32?,33?,34?,35?,36?,37+,38?,39?,40?,41?,42?,44?,45?,46+,47-,48+,49+,50+/m1/s1

InChI Key

BKMHDYJRAAJTAD-UNMWAESESA-N

Isomeric SMILES

C[C@@H]1CC2C(C[C@]3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7[C@](CC8[C@@](O7)(C/C=C\C9C(O8)CC1C(O9)CC2[C@@](O1)([C@H](C[C@H](O2)CC(=C)CO)O)C)C)(O[C@@]6(CC5)C)C

SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C

synonyms

evetoxin GB-3
brevetoxin PbTx-3
brevetoxin T-17
brevetoxin T17
T17 toxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one
Reactant of Route 2
(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one
Reactant of Route 3
(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one
Reactant of Route 4
(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one
Reactant of Route 5
(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one
Reactant of Route 6
(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one

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